N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Overview
Description
This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has been found to be a rather active inhibitor of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol.
Synthesis Analysis
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Scientific Research Applications
Antitumor Activity
Compounds with structural similarities, particularly those incorporating pyrazolo[3,4-d]pyrimidine moieties, have been extensively studied for their antitumor properties. For instance, a study highlighted the synthesis of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety, with some compounds outperforming the reference drug doxorubicin in effectiveness against tumors (Alqasoumi et al., 2009). This suggests the potential for compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide to exhibit significant antitumor activities, warranting further investigation.
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, as part of the pursuit of potent antitumor agents, involves key synthetic steps such as palladium-catalyzed C-C coupling, showcasing advanced synthetic techniques that could be applicable to the compound (Taylor & Patel, 1992). This highlights the compound's relevance in the development of novel cancer therapeutics through innovative synthesis pathways.
Antimicrobial Properties
Research on derivatives incorporating pyrazolo and pyrimidine structures has also revealed promising antimicrobial properties. For example, a study synthesized new heterocycles incorporating an antipyrine moiety, which were then evaluated for antimicrobial activity, indicating the broader biological relevance of such compounds (Bondock et al., 2008). This suggests that this compound could potentially have antimicrobial applications, contributing to its significance in scientific research aimed at discovering new treatments for infectious diseases.
Future Directions
The current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these molecules and their possible therapeutic effects on diseases such as Alzheimer’s .
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, enhancing the transmission of signals .
Biochemical Pathways
The compound affects the cholinergic pathway in the nervous system . By inhibiting cholinesterase enzymes, it increases the concentration of acetylcholine, a key neurotransmitter in this pathway. This can enhance signal transmission and have various downstream effects, depending on the specific context within the nervous system .
Pharmacokinetics
Sulfonamides are typically absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound and its ability to reach its target sites in the body .
Result of Action
The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the nervous system . This can enhance signal transmission, which can have various effects at the molecular and cellular levels. For instance, it can improve cognitive function in conditions like Alzheimer’s disease, where cholinergic signaling is impaired .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-9-8-29-17)12-25-13-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-11,13H,8-9,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVYJAHOZOGQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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